molecular formula C21H23N3O4 B14616658 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate CAS No. 57537-04-9

1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate

Cat. No.: B14616658
CAS No.: 57537-04-9
M. Wt: 381.4 g/mol
InChI Key: JRXMODFWRAZXAI-WLHGVMLRSA-N
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Description

1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a piperazine derivative featuring a 2-cyanoethyl group at the 1-position and a 2-naphthyl substituent at the 4-position of the piperazine ring. The maleate salt enhances solubility and stability, a common strategy in pharmaceutical formulations . Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) and applications in anticoagulation, vasodilation, and neuroprotection .

Properties

CAS No.

57537-04-9

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C17H19N3.C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,9-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JRXMODFWRAZXAI-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves a multi-step process. The initial step often includes the reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine. This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine. The final step involves the reaction of this intermediate with sodium cyanide to produce 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine, which is then converted to its maleate salt form by reacting with maleic acid under suitable conditions.

Chemical Reactions Analysis

1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives differ primarily in substituent groups, which dictate electronic properties, steric interactions, and binding affinities. Key structural analogs include:

Compound Name Substituents at Piperazine Positions Key Structural Features Reference
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate 1: 2-cyanoethyl; 4: 2-naphthyl Electron-withdrawing cyano group; hydrophobic 2-naphthyl for receptor interactions -
Compound 14 (5-HT7R ligand) 1: Hydantoin; 4: 2-naphthyl 2-naphthyl enhances hydrophobic binding to 5-HT7R; hydantoin stabilizes via H-bonding
UMB24 1: 2-phenethyl; 4: 2-pyridyl σ2 receptor antagonist; pyridyl group aids in π-π stacking
Cinepazide maleate 1: Pyrrolidinylcarbonylmethyl; 4: Trimethoxycinnamoyl Trimethoxycinnamoyl contributes to vasodilation; maleate improves bioavailability
(±)-SM 21 maleate 1: Unspecified; 4: 2-pyridyl σ2-preferring antagonist; structural similarity to UMB24
1-(Cinnamoyl)-4-(phenylethylamine acetyl) piperazine maleate 1: Cinnamoyl; 4: Phenylethylamine acetyl Cinnamoyl moiety inhibits platelet aggregation via ADP antagonism

Key Observations :

  • 2-Naphthyl vs. 1-Naphthyl : 2-Naphthyl substituents (as in the target compound and ’s Compound 14) exhibit superior receptor affinity compared to 1-naphthyl analogs due to optimized hydrophobic interactions in receptor pockets .
  • Cyanoethyl Group: The electron-withdrawing cyanoethyl group may enhance metabolic stability compared to alkyl or aryl substituents (e.g., phenethyl in UMB24) .
  • Maleate Salt : Common across analogs (e.g., cinepazide, (±)-SM 21), it improves solubility and pharmacokinetics .
Pharmacological and Functional Comparisons
Compound Name Primary Activity Selectivity/Notes Reference
Compound 14 () High 5-HT7R affinity (Ki < 10 nM) Retains selectivity over 5-HT1A and D2 receptors; 2-naphthyl critical for binding
1-(Cinnamoyl)-4-(phenylethylamine acetyl) piperazine maleate Antiplatelet activity (IC50 ~ 5 µM) Inhibits ADP-induced aggregation; maleate enhances efficacy in thrombosis models
Cinepazide maleate Vasodilation, neuroprotection Used clinically for cerebral ischemia; trimethoxycinnamoyl moiety essential for activity
(±)-SM 21 maleate σ2 receptor antagonism Reduces cocaine-induced hyperactivity; structural similarity to UMB24

Contrasts :

  • Receptor Specificity : While 2-naphthyl derivatives (e.g., Compound 14) target 5-HT7R, 2-pyridyl analogs (UMB24, (±)-SM 21) act on σ2 receptors .
  • Therapeutic Applications: The target compound’s cyanoethyl group may position it for CNS applications (similar to 5-HT7R ligands), whereas cinnamoyl derivatives () target cardiovascular systems.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Molecular Formula Key Substituents Activity (IC50/Ki) Selectivity
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate C21H22N4O4 2-cyanoethyl, 2-naphthyl Not reported (inferred CNS) Likely 5-HT7R/D2
Compound 14 () C28H31F3N2O·2C4H4O4 2-naphthyl, hydantoin 5-HT7R Ki = 4.2 nM >100-fold over 5-HT1A
Cinepazide maleate C22H31N3O5·C4H4O4 Trimethoxycinnamoyl Vasodilation (EC50 ~ 1 µM) Non-selective
UMB24 C17H19N3·2C4H4O4 2-phenethyl, 2-pyridyl σ2 Ki = 15 nM σ2 > σ1

Biological Activity

1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow for interactions with biological macromolecules, making it a subject of interest for therapeutic applications.

The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves several steps, starting from 2-naphthylamine and culminating in the formation of its maleate salt. The general reaction pathway includes:

  • Formation of Intermediate : Reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine.
  • Piperazine Reaction : This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine.
  • Final Product Formation : The final step involves the reaction with sodium cyanide followed by treatment with maleic acid to produce the maleate salt form.

The biological activity of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the biological system being studied.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antinociceptive Effects : Preliminary studies suggest that derivatives of piperazine compounds can exhibit analgesic properties comparable to morphine derivatives, indicating potential for pain management applications .
  • Antifilarial Activity : Other studies have shown promising results in the development of antifilarial agents, suggesting that similar piperazine derivatives can be effective against filarial infections .
  • Anticancer Potential : Compounds with similar structural features have been identified as potential anticancer agents, highlighting the need for further research into their efficacy against various cancer types .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of compounds related to or derived from 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate:

StudyFindings
Study on Analgesic Activities A series of piperazine derivatives were tested for analgesic activity, with some showing effectiveness comparable to morphine .
Antifilarial Research A compound structurally related to piperazine was evaluated and demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi .
Anticancer Research Nitrogen-containing heterocycles were reviewed for their anticancer properties, emphasizing the potential role of similar compounds in cancer therapy .

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